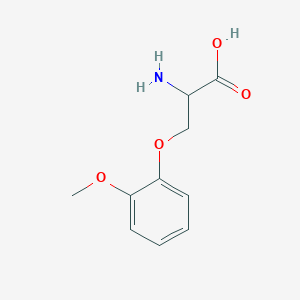

O-(2-Methoxyphenyl)-D-serine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

2-amino-3-(2-methoxyphenoxy)propanoic acid |

InChI |

InChI=1S/C10H13NO4/c1-14-8-4-2-3-5-9(8)15-6-7(11)10(12)13/h2-5,7H,6,11H2,1H3,(H,12,13) |

InChI Key |

DOJCGNVHMNQHBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OCC(C(=O)O)N |

Origin of Product |

United States |

The Pivotal Role of Amino Acid Derivatives

Amino acid derivatives are fundamental to the advancement of medicinal chemistry and biological sciences. amerigoscientific.comunacademy.com These compounds, derived from the basic structure of amino acids, are instrumental in a vast array of biological functions and therapeutic applications. amerigoscientific.comunacademy.comresearchgate.net Their significance stems from their diverse roles as intermediates in metabolic pathways, key components of enzymes and hormones, and as foundational elements in the development of new drugs. unacademy.comresearchgate.net

In the realm of medicine, amino acid derivatives have been the basis for numerous therapeutic agents. amerigoscientific.com For instance, the modification of natural amino acids can lead to the creation of synthetic peptides with enhanced stability and specific activity, which are valuable in drug development. amerigoscientific.com The ability to synthesize non-natural amino acid derivatives allows for the creation of molecules with unique properties tailored for specific biological targets. amerigoscientific.com

Table 1: Applications of Amino Acid Derivatives

| Application Area | Examples | Significance |

|---|---|---|

| Pharmaceuticals | L-DOPA (for Parkinson's disease), Asparaginase (chemotherapy) | Serve as the basis for many drugs and therapeutic agents. amerigoscientific.com |

| Metabolism | Precursors for nucleotides, Intermediates in the TCA cycle | Contribute to energy production, enzyme function, and regulation. amerigoscientific.com |

| Biochemical Research | Synthetic peptides with modified amino acids | Used as molecular probes and in the design of molecules with enhanced stability and activity. amerigoscientific.com |

D Serine: an Endogenous Neuromodulator

Contrary to the long-held belief that D-amino acids were not present in mammals, D-serine is now recognized as a crucial endogenous bioactive molecule, particularly within the brain. jst.go.jpmdpi.com It acts as a potent co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. medchemexpress.comnih.govresearchgate.net The distribution of D-serine and its synthesizing enzyme, serine racemase, closely aligns with the localization of NMDA receptors in the brain. nih.gov

The concentration of D-serine in the brain is tightly regulated through its synthesis from L-serine by serine racemase and its degradation by D-amino acid oxidase (DAAO). mdpi.commedchemexpress.com This delicate balance is critical for normal neuronal function, and disruptions in D-serine levels have been implicated in various neuropsychiatric conditions. jst.go.jp Research has shown that the selective degradation of D-serine can significantly reduce NMDA receptor-mediated neurotransmission, highlighting its essential role as an endogenous modulator. nih.govresearchgate.net

The Quest for O Substituted D Serine Analogues

Strategies for Stereoselective and Regioselective O-Substitution of Serine Derivatives

The primary challenge in synthesizing O-aryl serine derivatives lies in achieving selective substitution on the oxygen atom of the β-hydroxyl group without affecting other reactive sites, such as the amino and carboxyl groups, and while maintaining the desired stereochemistry.

The direct O-arylation of serine is a key transformation for accessing this compound. Traditional methods like nucleophilic aromatic substitution often necessitate harsh conditions and the use of highly activated aryl halides, such as 1-fluoro-2-nitrobenzene (B31998) substrates, with strong bases like sodium hydride (NaH). acs.org These conditions can compromise the integrity of sensitive protecting groups and the stereochemical purity of the amino acid.

Modern transition-metal-catalyzed methods offer milder and more general solutions. The Chan-Lam cross-coupling reaction, for instance, provides an effective protocol for the O-arylation of β-hydroxy-α-amino acids. acs.org This copper(II)-catalyzed transformation uses arylboronic acids or potassium organotrifluoroborates and can be performed under open-flask conditions. acs.org The reaction is compatible with a variety of common amino-protecting groups (Boc, Cbz, Fmoc) and proceeds with minimal epimerization, which is crucial for maintaining the D-configuration of the serine backbone. acs.orgsmolecule.com

Another approach involves palladium-catalyzed C-H functionalization, which can be used to introduce aryl groups at specific positions on an amino acid side chain. bohrium.com By using specialized auxiliary groups attached to the N- or C-terminus, palladium catalysts can direct the arylation to the β-position of amino acid precursors. bohrium.com While complex, this strategy allows for the construction of diverse α-amino acid products. bohrium.com

The table below summarizes key findings for different O-arylation methods.

Table 1: Comparison of O-Arylation Methods for Serine Derivatives| Method | Catalyst/Reagents | Key Features | Relevant Findings | Citations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Strong Base (e.g., NaH), Activated Aryl Halide | Limited by harsh conditions and substrate scope. | Requires highly activated substrates like 1-fluoro-2-nitrobenzene. | acs.org |

| Chan-Lam Cross-Coupling | Cu(II) acetate, Arylboronic Acid | Mild, open-flask conditions; good functional group tolerance. | Effective for Boc-, Cbz-, and Fmoc-protected serines; minimal epimerization. | acs.orgsmolecule.com |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Auxiliary Directing Group, Aryl Iodide | High regioselectivity at the β-position. | Enables functionalization of previously unreactive C-H bonds. | bohrium.comnih.gov |

Achieving high enantiomeric purity is critical, and enzymatic resolution is a powerful tool for this purpose. This strategy typically involves the synthesis of a racemic mixture of a serine derivative, followed by selective enzymatic hydrolysis of one enantiomer, allowing for the separation of the desired D-enantiomer.

Proteases such as subtilisin and α-chymotrypsin exhibit high enantioselectivity in the hydrolysis of N-acyl methyl esters of various serine derivatives. cdnsciencepub.com These serine proteases typically catalyze the hydrolysis of the L-enantiomer (S-configuration), leaving the unreacted D-enantiomer (R-configuration) ester intact. cdnsciencepub.com The unreacted ester can then be separated from the hydrolyzed acid and subsequently deprotected to yield the enantiomerically pure D-amino acid. cdnsciencepub.comsymeres.com The efficiency of this resolution is demonstrated by the high enantiomeric excess (ee) values achieved for both the product acid and the remaining ester. cdnsciencepub.com

Other enzymes, such as lipases, are also widely used. For example, Candida antarctica lipase (B570770) B (CALB) has been successfully employed in the kinetic resolution of various β-amino esters through enantioselective hydrolysis. mdpi.com Aminopeptidases and amidases can resolve amino acid amide precursors, where the L-amino acid is formed and separated from the remaining D-amide. symeres.com The D-amide can then be hydrolyzed to the desired D-acid using either chemical methods or another biocatalytic step. symeres.com

The following table presents data on the enzymatic resolution of serine analogues.

Table 2: Enzymatic Resolution of Serine Derivatives and Analogues| Enzyme | Substrate Type | Stereopreference | Key Outcome | Citations |

|---|---|---|---|---|

| Subtilisin | N-acyl-phenylserine methyl esters | (S)-enantiomer (L-form) | High enantioselectivity (E > 200) for hydrolysis. | cdnsciencepub.com |

| α-Chymotrypsin | N-acyl-phenylserine methyl esters | (S)-enantiomer (L-form) | Highly enantioselective but with narrower substrate specificity than subtilisin. | cdnsciencepub.com |

| Candida antarctica Lipase B (CALB) | Carbocyclic cis β-amino esters | (1S,2R)-enantiomer | High enantioselectivity factor (E > 200) in organic media. | mdpi.com |

| Aminopeptidase/Amidase | Amino acid amides | L-amino acid | Allows separation of L-amino acid from unreacted D-amide. | symeres.com |

Incorporation of the 2-Methoxyphenyl Moiety into Amino Acid Scaffolds

Beyond direct arylation of serine, alternative strategies involve building the amino acid structure from precursors that already contain the 2-methoxyphenyl group or by modifying an existing aromatic ring on an amino acid scaffold.

One effective strategy is to begin with a molecule containing the 2-methoxyphenyl group and construct the amino acid framework upon it. The Friedel-Crafts acylation is a classic method for this purpose. researchgate.netmdpi.com In this approach, an N-protected amino acid derivative with an activated carboxyl group (like an acid chloride) can be reacted with an aromatic compound, such as anisole (B1667542) (methoxybenzene), in the presence of a Lewis acid or a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). researchgate.netmdpi.com This reaction forms an aryl-keto α-amino acid, which can then be further modified (e.g., through reduction of the ketone) to produce the desired final structure. mdpi.com

Another powerful precursor-based method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can be used to create biphenyl (B1667301) amino acids from precursors like a protected tyrosine derivative. gla.ac.uk While not a direct route to O-phenyl serine, the principles can be adapted to couple a serine-derived precursor with a 2-methoxyphenylboronic acid.

Derivatization techniques are primarily used to modify an existing molecule. In this context, it could involve introducing the methoxy (B1213986) group onto a pre-formed O-phenyl-D-serine scaffold. The principles of electrophilic aromatic substitution are key here. The position of the incoming substituent (the methoxy group) is directed by the existing groups on the aromatic ring. msu.edu

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed. This reaction involves the attack of a nucleophile on an aromatic ring that is substituted with strong electron-withdrawing groups. nih.gov For instance, a protected D-serine could act as a nucleophile attacking a 1-fluoro-2-nitrobenzene derivative, followed by chemical modification of the nitro group to a methoxy group. Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) are used in derivatization, reacting with the amino group of amino acids via an SNAr mechanism. mdpi.combiorxiv.org While these specific reagents target the amino group, the underlying principle of activating an aromatic ring for nucleophilic attack is broadly applicable.

Advanced Synthetic Techniques for Complex Amino Acid Conjugates

This compound can serve as a building block in more complex molecular architectures, such as peptidomimetics or bioconjugates. Advanced synthetic techniques enable the site-specific incorporation of such non-canonical amino acids into larger molecules like peptides and proteins. ugent.be

One of the most powerful methods is the genetic incorporation of unnatural amino acids (UAAs) into proteins. nih.govpnas.org This is achieved by engineering an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes the UAA and incorporates it into a growing polypeptide chain in response to a specific codon (e.g., an amber stop codon). pnas.org By incorporating a UAA with a chemically orthogonal handle, such as a ketone or an azide (B81097) group, the resulting protein can be selectively modified at a precise location. nih.gov For example, p-acetylphenylalanine, which contains a keto group, has been incorporated into antibodies and then selectively conjugated to drug molecules containing an alkoxy-amine functional group to form stable oxime linkages. pnas.org This level of control is crucial for creating homogeneous antibody-drug conjugates (ADCs) with optimized properties. pnas.orgrsc.org

Peptide stapling is another advanced technique used to constrain peptides in a specific conformation, often an alpha-helix, by covalently linking the side chains of two amino acids. researchgate.net This creates a macrocyclic structure that can enhance stability and biological activity. ugent.beresearchgate.net While typically involving olefin metathesis between two alkene-bearing amino acids, the principles of intramolecular cyclization can be applied to create novel structures incorporating unique amino acids like this compound.

Receptor Interactions and Modulation

The biological activities of D-serine analogues are primarily defined by their interactions with key neurotransmitter receptors. Research indicates a strong potential for these compounds to engage with both the glutamatergic system, via NMDA receptors, and the serotonergic system. The D-serine component provides a structural basis for interaction with the NMDA receptor's co-agonist site, while the methoxyphenyl moiety is found in various ligands with high affinity for serotonin (B10506) receptors.

NMDA receptors are critical for excitatory synaptic transmission, learning, and memory. nih.govfrontiersin.org Their activation is unique in that it requires the binding of both the primary agonist, glutamate (B1630785), to the GluN2 subunit, and a co-agonist, typically D-serine or glycine (B1666218), to the GluN1 subunit. elifesciences.orgnih.govresearchgate.netresearchgate.net Understanding the interaction of the parent compound, D-serine, with these subunits is fundamental to elucidating the potential activities of its analogues.

The GluN1 subunit of the NMDA receptor contains the binding site for the co-agonist, which is essential for receptor activation. nih.govlu.semdpi.com D-serine is recognized as a major endogenous co-agonist for synaptic NMDA receptors in various brain regions. frontiersin.orgfrontiersin.orgplos.org It binds to a bi-lobed ligand-binding domain (LBD) on the GluN1 subunit, inducing a conformational change that is necessary for the channel to open upon glutamate binding. researchgate.netnih.gov Studies have shown that D-serine often exhibits higher potency at this site compared to glycine, particularly at synaptic NMDARs. frontiersin.orgexamine.com The structural integrity of this binding site is crucial; for instance, mutations like Ser688Tyr within the GluN1 LBD can lead to instability of both glycine and D-serine binding, resulting in significantly less favorable binding energy and impaired receptor activity. nih.gov

While the primary binding site for D-serine is on the GluN1 subunit, recent molecular dynamics simulations and electrophysiology experiments have revealed a surprising secondary interaction. These studies show that D-serine can also bind to the glutamate-binding site on the GluN2A subunit. elifesciences.orgnih.govresearchgate.net This interaction suggests that at high concentrations, D-serine can act as a competitive antagonist to glutamate. elifesciences.orgnih.govresearchgate.net Although free energy calculations indicate D-serine can stabilize the closed, active conformation of the GluN2A LBD, its inhibitory action suggests this binding may not be sustained enough to generate full ion channel gating. elifesciences.orgresearchgate.net

Furthermore, the NMDA receptor is subject to complex allosteric modulation. Interactions between different domains, such as the GluN2B N-terminal domain (NTD) and the GluN1 ligand-binding domain (LBD), can regulate receptor conformation and function. nih.gov Various selective allosteric modulators have been developed that target the interfaces between subunits, including the ATD/LBD interface of GluN2C-containing receptors and the LBD dimer interface. researchgate.netescholarship.org

As a crucial co-agonist, D-serine plays a vital role in potentiating NMDA receptor-mediated synaptic signaling, which is the foundation for synaptic plasticity phenomena like long-term potentiation (LTP). frontiersin.orgfrontiersin.orgfrontiersin.org LTP is a key cellular mechanism underlying learning and memory. frontiersin.org The presence of D-serine is required for the induction of LTP at both excitatory and inhibitory synapses in brain regions like the visual cortex. plos.org Depletion of D-serine has been shown to reduce synaptic NMDAR currents and impair synaptic plasticity in the hippocampus and prefrontal cortex. plos.org By enhancing NMDA receptor activity, D-serine and its analogues can significantly influence the strength and stability of glutamatergic synapses. frontiersin.orgnih.gov

Analogues of D-serine that incorporate an O-(2-methoxyphenyl) group have the potential to interact with serotonin receptors. The 1-(2-methoxyphenyl)piperazine (B120316) (MPP) moiety is a well-known pharmacophore present in many high-affinity ligands for serotonin receptors, particularly the 5-HT1A subtype. nih.govsemanticscholar.orgmedchemexpress.com

Research into various o-methoxyphenylpiperazine derivatives has demonstrated their high affinity for 5-HT1A receptors. nih.govsemanticscholar.org Radioligand binding assays have been used to determine the binding affinity (Ki) of these compounds. For example, a series of MPP derivatives with different imide moieties showed high 5-HT1A affinities. nih.govsemanticscholar.org Similarly, studies on coumarin (B35378) derivatives incorporating a 4-(2-methoxyphenyl)piperazin-1-yl linker also reported high affinity for the 5-HT1A receptor. mdpi.com The data suggest that the 2-methoxyphenyl group is a key contributor to this high-affinity binding. acs.org

Table 1: Binding Affinities of select o-methoxyphenylpiperazine Analogues for the 5-HT1A Receptor Binding affinity is represented by the Ki value, which is the inhibition constant for a ligand. A lower Ki value indicates a higher binding affinity.

Potential for Interactions with Serotonin Receptors

Conformational Plasticity and Ligand-Induced States

The biological activity of any molecule, including this compound analogues, is intrinsically linked to its three-dimensional structure and conformational flexibility. The ability of a molecule to adopt various shapes, or conformers, allows it to bind effectively to the active site of an enzyme. For serine derivatives, the conformation is highly sensitive to the nature of the side-chain substituent. researchgate.net The optical rotation of serine and cysteine, for example, can change significantly with different conformations, highlighting the impact of molecular geometry on physical properties. researchgate.net

In this compound, the presence of a bulky 2-methoxyphenyl group attached to the oxygen of the serine side-chain introduces significant steric and electronic factors that dictate its preferred conformational states. Theoretical studies on similar glycosylated serine derivatives show that such large substituents have a profound impact on the peptide backbone conformation. nih.gov The interaction between the substituent and the peptide can favor specific turn structures. researchgate.net This suggests that the 2-methoxyphenyl group in this compound likely restricts the rotational freedom around the Cα-Cβ and Cβ-O bonds, influencing how the molecule presents itself to an enzyme. This conformational preference is critical for inducing a specific state in the enzyme upon binding, a phenomenon known as a ligand-induced state, which is a prerequisite for either catalysis or inhibition.

Enzymatic Regulatory Mechanisms

The metabolism of D-serine is tightly controlled by two primary enzymes: Serine Racemase (SR) and D-Amino Acid Oxidase (DAAO). This compound and its analogues are expected to interact with these enzymes, influencing their pathways.

Role in Serine Racemase-Mediated Pathways

Serine Racemase (SR) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that holds a central role in D-serine metabolism. frontiersin.orgfrontiersin.org It is unique in that it catalyzes both the synthesis and degradation of D-serine. frontiersin.orgnih.gov

The primary function of Serine Racemase is the catalysis of the reversible conversion of L-serine to D-serine, a process known as racemization. frontiersin.orgprospecbio.com This reaction is the main pathway for the biosynthesis of the neuromodulator D-serine in the mammalian brain. nih.gov The mechanism involves the deprotonation of the α-carbon of the L-serine substrate, forming a carbanionic intermediate, followed by reprotonation on the opposite face to yield D-serine. frontiersin.orgrsc.org

In addition to racemization, SR also catalyzes an α,β-elimination reaction of water from both L-serine and D-serine, which results in the production of pyruvate (B1213749) and ammonia (B1221849). frontiersin.orgnih.gov Under certain in vitro conditions, this elimination pathway can even predominate over racemization. frontiersin.org The balance between these two activities is a key aspect of D-serine homeostasis. nih.gov

| Enzyme | Reaction | Substrate(s) | Product(s) | Mechanism |

|---|---|---|---|---|

| Serine Racemase (SR) | Racemization | L-Serine | D-Serine | PLP-dependent 1,1-proton transfer. rsc.org |

| Serine Racemase (SR) | α,β-elimination | L-Serine or D-Serine | Pyruvate + Ammonia (NH₃) | PLP-dependent elimination of water. frontiersin.org |

| D-Amino Acid Oxidase (DAAO) | Oxidative Deamination | D-Serine + O₂ | Hydroxypyruvate + NH₃ + H₂O₂ | FAD-dependent oxidation. researchgate.netnih.gov |

O-substituted serine derivatives are known to interact with serine racemase, often as inhibitors. A classic example is O-carbamyl-D-serine, which acts as an inhibitor of alanine (B10760859) racemase, a structurally related enzyme. tandfonline.complos.org These molecules typically function as competitive inhibitors by binding to the enzyme's active site, thereby preventing the natural substrate (L-serine) from binding.

Given its structure as an O-substituted D-serine analog, this compound is predicted to act as a modulator, likely an inhibitor, of serine racemase. By mimicking the substrate, it could occupy the active site. However, the bulky 2-methoxyphenyl group may prevent the necessary catalytic steps for either racemization or elimination from occurring efficiently. The specific activity would depend on how its conformation fits within the active site, which is shaped by key residues such as Ser84 and Arg135 that are crucial for positioning the substrate and for catalysis. nih.gov Without direct experimental data, it is hypothesized that it would act as a competitive inhibitor, reducing the synthesis of D-serine from L-serine.

Interactions with D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase (DAAO) is a flavoenzyme (containing FAD) that plays a critical role in the degradation of D-amino acids. nih.govscispace.compatsnap.com Its action is a key factor in controlling the levels of circulating D-serine. nih.gov

DAAO catalyzes the oxidative deamination of neutral D-amino acids. tandfonline.comnih.gov The reaction consumes a D-amino acid and molecular oxygen to produce the corresponding α-keto acid, ammonia, and hydrogen peroxide. researchgate.netnih.gov For the substrate D-serine, this reaction yields hydroxypyruvate, ammonia, and hydrogen peroxide. researchgate.net DAAO has a broad substrate specificity, but its activity can be influenced by the structure of the D-amino acid's side chain. tandfonline.comasm.org

As a D-serine derivative, this compound is a potential substrate for DAAO. The enzyme's broad specificity suggests it may accommodate the methoxyphenyl group. If metabolized by DAAO, the compound would undergo oxidative deamination. The expected product from this reaction would be 3-(2-methoxyphenoxy)-2-oxopropanoic acid, along with ammonia and hydrogen peroxide. The efficiency of this degradation would depend on the affinity of the enzyme for this specific substituted substrate. The presence of the bulky ortho-methoxy group on the phenyl ring could potentially cause steric hindrance within the DAAO active site, possibly reducing the rate of degradation compared to unsubstituted D-serine.

| Enzyme | Cofactor | Primary Function | Location | Modulation of Analogues |

|---|---|---|---|---|

| Serine Racemase (SR) | PLP, ATP, Mg²⁺ | Synthesizes and degrades D-serine. frontiersin.orgprospecbio.com | Mainly in neurons and glial cells. tandfonline.com | O-substituted analogues can act as competitive inhibitors. tandfonline.complos.org |

| D-Amino Acid Oxidase (DAAO) | FAD | Degrades neutral D-amino acids via oxidation. nih.govnih.gov | High levels in kidney, liver, and brain (cerebellum). scispace.comnih.gov | Acts on a broad range of D-amino acid substrates; activity is sensitive to side-chain structure. tandfonline.comasm.org |

Enzymatic Inhibition Studies

Analogues of amino acids are of significant interest as potential inhibitors of enzymes involved in amino acid and peptide metabolism. tandfonline.com The replacement of a natural amino acid with an analogue can disrupt the normal enzymatic process. For instance, D-serine has been shown to act as a competitive inhibitor for serine palmitoyltransferase (SPT), the enzyme that catalyzes the first step in sphingolipid biosynthesis. nih.gov While D-serine effectively competes with the natural substrate, L-serine, for the enzyme's recognition site, it is not utilized by SPT to produce the downstream product, 3-ketodihydrosphingosine. nih.gov This demonstrates that D-serine can act as an inhibitor without being a substrate for the reaction. nih.gov

Similarly, studies on L-serine dehydratase from Streptococcus faecalis have shown that D-serine acts as a competitive inhibitor of this enzyme. dairy-journal.org Other amino acid analogues, such as D-alanine, have shown no inhibitory effect against Plasmodium serine hydroxymethyltransferase (SHMT), an enzyme involved in the dTMP cycle. nih.gov

The inhibitory potential of amino acid analogues is not limited to competing with the natural substrate. Some analogues can interact with the enzyme's cofactor. For example, L-lysine and both L- and D-cysteine can significantly inhibit serine racemase, an enzyme that synthesizes D-serine, by strongly interacting with its pyridoxal-5' phosphate (B84403) (PLP) cofactor. pnas.org

Furthermore, the modification of the amino acid structure can lead to potent and selective inhibitors. Analogues where the carboxyl group is replaced by a phosphonic or boronic acid function can mimic the transition state of the enzymatic reaction, leading to strong inhibition. tandfonline.com These modifications, when incorporated into a peptide sequence, can enhance both the potency and selectivity of the inhibitor. tandfonline.com The development of non-natural amino acids and their incorporation into enzyme structures is a growing field for fine-tuning enzyme activity and creating novel functionalities. portlandpress.comacs.org

Modulation of Other Relevant Enzyme Systems

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key enzyme in bone resorption due to its unique ability to degrade type I collagen. nih.gov This has made it a significant therapeutic target for bone-related diseases. Various inhibitors have been developed, with some showing high potency and selectivity.

Research has explored a range of chemical structures for Cathepsin K inhibition, including nitrile-based compounds and ketoamides. nih.govacs.org The potency of these inhibitors is often measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. For example, some ketoamide-based inhibitors have demonstrated IC50 values in the nanomolar range. acs.org Selectivity is also crucial, as inhibition of other cathepsins like B, L, and S can lead to off-target effects. nih.gov

Studies have shown that even subtle changes to the inhibitor's structure can dramatically affect its potency and selectivity. For instance, a series of cycloalkylcarboxamides were developed as Cathepsin K inhibitors, with one potent enantiomer showing an IC50 of 0.28 nM for Cathepsin K, while having significantly higher IC50 values for Cathepsins B, L, and S, indicating good selectivity. nih.gov Similarly, azetidinone compounds have been designed that exhibit excellent potency against Cathepsin K (IC50 of 4.8 nM) and high selectivity over other cathepsins. nih.gov

The following table summarizes the inhibitory activity of selected Cathepsin K inhibitors.

| Inhibitor Class | Compound Example | Cathepsin K IC50 (nM) | Selectivity Profile (IC50 in nM) | Reference |

| Cycloalkylcarboxamides | Enantiomer 37 | 0.28 | Cat B: 10080, Cat L: 218, Cat S: 263 | nih.gov |

| Azetidinones | Compound 47 | 4.8 | Cat B: 340, Cat L: 2400, Cat S: 17000 | nih.gov |

| Nitrile-based | Compound 21 analogue | 3 | Cat B: 3950, Cat L: 3725, Cat S: 2010 | nih.gov |

| Bis(hydrazide) | Compound 7 | 120 (µM) | Selective vs. Cat B, L, S | pnas.org |

| Ketoamide | Analogue 13 | 62 | - | acs.org |

| AOMK-peptide conjugate | GD20 | 13.0 (K_i*) | Highly selective over Cat B, L, S | acs.org |

K_i (inhibition constant) values are also used to denote potency.

D-serine has been shown to exhibit a significant synergistic effect when combined with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for the final step of peptidoglycan synthesis in the bacterial cell wall. plos.orgmdpi.com They mimic the D-Ala-D-Ala dipeptide of the peptidoglycan precursor, leading to irreversible acylation of the PBP's active site serine. mdpi.comtandfonline.com

The mechanism behind the synergy of D-serine involves the modification of the peptidoglycan structure itself. Research suggests that D-serine can be incorporated into the peptidoglycan stem peptides, replacing the terminal D-alanine (D-Ala) residue to form a D-Ala-D-Ser terminus. nih.govresearchgate.net This altered precursor has a decreased affinity for the transpeptidase domain of PBPs, particularly the resistant PBP2a found in MRSA. nih.gov This disruption of the normal transpeptidation process sensitizes the bacteria to the action of β-lactam antibiotics.

In vitro studies using checkerboard assays have demonstrated this synergy, showing a significant reduction in the minimum inhibitory concentrations (MICs) of β-lactams like oxacillin (B1211168) and meropenem (B701) when used in combination with D-serine. nih.gov

Table: Synergistic Activity of D-Serine with β-Lactams against MRSA (Illustrative data based on findings)

| Antibiotic | Antibiotic MIC alone (mg/L) | D-Serine Concentration (mmol/L) | Combined MIC of Antibiotic (mg/L) | Fold Decrease in MIC | Reference |

| Oxacillin | 1024 | 40 | 32 | 32 | nih.govresearchgate.net |

| Meropenem | 128 | 40 | 4 | 32 | nih.govresearchgate.net |

This synergistic approach represents a promising strategy to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. nih.gov

For example, D-serine acts as a competitive inhibitor for both serine palmitoyltransferase and L-serine dehydratase. nih.govdairy-journal.org However, the structural similarity of amino acid analogues can lead to broader interaction profiles. The effectiveness of an analogue as an inhibitor often correlates with its ability to interfere with reactions common to both cell growth and specific enzymatic pathways. asm.org

The modification of the carboxylic group in an amino acid analogue may not significantly alter its ability to form a complex with an enzyme, but this group is often essential for the subsequent catalytic steps. nih.gov This can lead to the analogue acting as an inhibitor that binds to the enzyme but does not allow the reaction to proceed.

Furthermore, some analogues can have effects unrelated to direct enzyme active site competition. For instance, certain amino acid analogues that are effective inhibitors of protein synthesis also suppress enzyme formation in non-growing cells, implying that they interfere with the fundamental metabolism of free amino acids required for synthesizing new enzymes. asm.org Assessing these non-specific or "off-target" interactions is crucial in drug development to understand the full spectrum of a compound's activity and potential for unforeseen effects.

Cellular and Subcellular Effects

Cell-Type Specific Regulation of D-Serine Levels (Neuronal vs. Astroglial)

The regulation of D-serine, a crucial co-agonist for synaptic N-methyl-D-aspartate (NMDA) receptors, is a complex process with significant debate surrounding the primary cellular source—neurons or astrocytes. frontiersin.orgnih.gov

The traditional "gliotransmission" model proposed that D-serine is synthesized by the enzyme serine racemase (SR) and released almost exclusively from astrocytes to modulate neuronal NMDA receptors. nih.govfrontiersin.org This was supported by early findings localizing high levels of D-serine and SR in glial cells. nih.gov The release from astrocytes is thought to occur through various mechanisms, including Ca²⁺-dependent exocytosis and volume-regulated anion channels. nih.gov

However, a substantial body of more recent evidence challenges this astrocyte-centric view, suggesting that neurons are the principal source of D-serine under normal physiological conditions. nih.govnih.gov Studies using cell-specific knockout mice for SR revealed that deleting the enzyme in neurons, but not in astrocytes, leads to significant reductions in forebrain D-serine levels and impairs NMDA receptor-dependent synaptic plasticity. frontiersin.org Proponents of the neuronal-source model argue that earlier findings of high astrocytic D-serine may have been due to experimental artifacts, such as antibody cross-reactivity with the highly abundant L-serine in astrocytes. nih.gov Neuronal release of D-serine appears to be mediated by depolarization and involves transporters like Asc-1, a mechanism distinct from the vesicular release often attributed to astrocytes. nih.govnih.gov

A reconciled "serine shuttle" model proposes a cooperative relationship between the two cell types. frontiersin.orgpnas.org In this model, astrocytes synthesize L-serine via the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (Phgdh), which is almost exclusively found in these cells. frontiersin.orgpnas.org This astrocytic L-serine is then shuttled to neurons, where it serves as the precursor for neuronal SR to synthesize D-serine. pnas.org Inhibition of the astrocytic Phgdh enzyme was shown to suppress the synthesis of both L- and D-serine and reduce NMDA receptor-dependent synaptic plasticity, supporting the crucial role of this glia-neuron metabolic coupling. pnas.org

Therefore, the regulation of D-serine levels is not a simple case of one cell type being solely responsible. While neurons may be the primary site of activity-dependent synthesis and release, they rely on a metabolic substrate provided by astrocytes, highlighting a sophisticated interplay between neuronal and astroglial cells in controlling synaptic function. frontiersin.orgpnas.org

Impact on Synaptic Plasticity and Neuronal Connectivity

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity, a fundamental process for learning and memory. nih.govwikipedia.org Its activation requires the binding of both glutamate and a co-agonist, with D-serine being a potent candidate for this role. nih.govnih.gov The modulation of NMDA receptor activity through its co-agonist site presents a significant area of research for understanding and potentially influencing neuronal connectivity.

Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary experimental model for studying the cellular basis of learning and memory. nih.govnih.gov The induction of classical LTP is critically dependent on the activation of NMDA receptors. nih.govnih.gov Studies have revealed that the availability of D-serine, released from astrocytes, can regulate the activation of these receptors and, consequently, the induction of LTP. nih.govnih.gov Clamping internal calcium in individual astrocytes has been shown to block LTP induction at nearby synapses by reducing the occupancy of the NMDA receptor co-agonist sites. nih.govresearchgate.net This blockade can be reversed by the application of exogenous D-serine. nih.govresearchgate.net Furthermore, depleting D-serine or disrupting its release from a single astrocyte can inhibit local LTP, highlighting the crucial role of astrocyte-derived D-serine in NMDAR-dependent synaptic plasticity. nih.govresearchgate.net

The source of D-serine for NMDA receptor modulation has been a subject of investigation, with evidence pointing to both glial and neuronal origins. nih.govnih.gov While astrocytes were initially considered the exclusive source, significant amounts of serine racemase, the enzyme that synthesizes D-serine, and D-serine itself have been found in neurons. nih.gov This neuron-derived D-serine contributes to NMDA receptor activation and its release can be triggered by glutamate receptor agonists. nih.gov This suggests a complex interplay between neurons and glia in regulating synaptic plasticity through D-serine signaling.

Recent research has also explored the role of D-serine in non-ionotropic NMDA receptor signaling, a form of signaling that does not rely on ion influx. nih.gov Surprisingly, studies have shown that D-serine can inhibit this form of NMDA receptor-mediated long-term depression (LTD) and associated spine shrinkage. nih.gov This suggests that D-serine's role in synaptic plasticity is more complex than previously thought, potentially acting as a modulator that can both facilitate and inhibit different forms of synaptic modification depending on the signaling pathway involved.

Table 1: Impact of D-serine on Synaptic Plasticity Mechanisms

| Experimental Model | Key Manipulation | Observed Effect on Synaptic Plasticity | Reference |

|---|---|---|---|

| Hippocampal Slices | Clamping astrocytic Ca2+ | Blockade of LTP induction | nih.govresearchgate.net |

| Hippocampal Slices | Application of exogenous D-serine | Reversal of LTP blockade | nih.govresearchgate.net |

| Hippocampal Slices | Depletion of astrocytic D-serine | Inhibition of local LTP | nih.govresearchgate.net |

| Cultured Neurons | Enzymatic scavenging of endogenous co-agonists | Enhanced magnitude of non-ionotropic NMDAR-mediated LTD | nih.gov |

| Cultured Neurons | Application of saturating D-serine | Inhibition of non-ionotropic NMDAR-mediated LTD and spine shrinkage | nih.gov |

Influence on Non-Neuronal Cellular Processes in In Vitro Models

The influence of D-serine and its analogues extends beyond direct neuronal signaling, impacting various non-neuronal cellular processes, particularly within in vitro models of the central nervous system. Astrocytes, a major type of glial cell, play a critical role in the synthesis, release, and uptake of D-serine, thereby modulating its availability in the synaptic cleft. nih.govcore.ac.uk

In vitro studies using cultured astrocytes have been instrumental in elucidating the mechanisms of D-serine transport. Both neurons and astrocytes in culture exhibit low-affinity, sodium-dependent D-serine uptake, a process consistent with the function of the ASCT2 transporter. nih.gov Immunocytochemical studies have confirmed the presence of ASCT2 in both cell types. nih.gov While the high-affinity D-serine transporter, asc-1, has been identified immunologically in neurons, functional evidence for its activity in cultured neurons remains elusive. nih.gov

The human neuroblastoma cell line SH-SY5Y has been established as a viable in vitro model for studying D-serine uptake. nih.gov These cells express functional ASCT1 and ASCT2 transporters and exhibit D-serine uptake kinetics similar to those observed in primary astrocyte cultures. nih.gov The inhibition of D-serine uptake by neutral amino acids is also comparable between the two cell types, further validating the use of SH-SY5Y cells as a model system for screening compounds that may affect D-serine transport in astrocytes. nih.gov

The synthesis of D-serine is catalyzed by the enzyme serine racemase, while its degradation is primarily carried out by D-amino acid oxidase (DAAO). frontiersin.org The balance between these two enzymes is crucial for maintaining appropriate D-serine levels. In vitro models have been used to study the cytotoxic effects of D-amino acids, where the production of hydrogen peroxide by DAAO can lead to oxidative stress and cell death. farmaceut.org

Furthermore, recent in vitro research using human dermal papilla (DP) spheroid systems, a model for hair follicle induction, has shown that certain compounds can influence cell viability and the expression of signature markers for hair regeneration. jmb.or.kr While not directly investigating this compound, these studies highlight the diverse applications of in vitro models in understanding the cellular effects of various compounds.

Table 2: D-serine Transport and Metabolism in In Vitro Models

| Cell Type/Model | Transporter/Enzyme Investigated | Key Finding | Reference |

|---|---|---|---|

| Cultured Cortical Neurons and Astrocytes | ASCT2, asc-1 | Both cell types exhibit low-affinity, Na+-dependent D-serine uptake via ASCT2. | nih.gov |

| SH-SY5Y Human Neuroblastoma Cells | ASCT1, ASCT2 | Express functional ASCT1 and ASCT2 transporters with D-serine uptake kinetics similar to primary astrocytes. | nih.gov |

| In Vitro Cytotoxicity Models | D-amino acid oxidase (DAAO) | D-amino acid oxidation by DAAO can lead to hydrogen peroxide production and subsequent cytotoxicity. | farmaceut.org |

| Cerebellar Granule Neurons (in vitro) | Serine Racemase, DAAO | Apoptotic conditions can lead to a decrease in D-serine levels through the regulation of SR and DAAO. | frontiersin.org |

Following a comprehensive search for scientific literature, it has been determined that specific data regarding the structure-activity relationships of "this compound" and its derivatives, as outlined in the provided structure, is not available in the public domain.

The search yielded general information on the following related topics:

The crucial role of D-serine's stereochemistry as a co-agonist for the N-methyl-D-aspartate (NMDA) receptor. frontiersin.orgnih.govnih.govjohnshopkins.edu

The function and inhibition of enzymes that regulate D-serine levels, namely Serine Racemase (SR) and D-amino acid oxidase (DAAO). nih.govnih.govresearchgate.netchemrxiv.orgpatsnap.comnih.govnih.govfrontiersin.org

General principles of structure-activity relationships for various classes of enzyme inhibitors, including those for Cathepsin K. nih.govpharm.or.jpmdpi.com

The impact of linker structures and peripheral substituents on the biological activity of other, unrelated compounds. acs.orgnih.govnih.govrutgers.edu

Due to the absence of specific scientific data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the requested outline. Proceeding would necessitate speculation and the introduction of information outside the explicit scope of the subject, which would violate the core instructions of the request.

Structure Activity Relationship Sar Studies of O 2 Methoxyphenyl D Serine and Its Derivatives

Computational Approaches in SAR Analysis

Computational chemistry and molecular modeling have become indispensable in modern drug discovery, offering insights that guide the synthesis and evaluation of new chemical entities. oncodesign-services.com These methods allow for the rational design of derivatives by predicting how structural modifications to a parent molecule, such as O-(2-Methoxyphenyl)-D-serine, will affect its biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method evaluates the binding compatibility by calculating a scoring function, which estimates the binding affinity. For this compound, docking studies would be crucial to understand its interaction within the ligand-binding pocket of a target like the NMDA receptor's GluN1 subunit, the established binding site for D-serine. nih.gov

The process involves docking the compound into the three-dimensional crystal structure of the target protein. The algorithm then samples numerous possible conformations and orientations of the ligand within the binding site and scores them. The resulting poses reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Illustrative Molecular Docking Profile for this compound Analogues at a Hypothetical NMDA Receptor Binding Site

| Compound | Substituent (R) | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| 1 | 2-OCH₃ (this compound) | -8.5 | H-bond with Arg523, Ser730; Hydrophobic contact with Phe484 |

| 2 | 3-OCH₃ | -8.1 | H-bond with Arg523, Ser730; Altered hydrophobic contact |

| 3 | 4-OCH₃ | -7.9 | H-bond with Arg523, Ser730; Reduced hydrophobic contact |

| 4 | 2-Cl | -8.8 | H-bond with Arg523, Ser730; Halogen bond with Tyr515 |

| 5 | H (O-Phenyl-D-serine) | -7.5 | H-bond with Arg523, Ser730 |

Note: This table is for illustrative purposes. Residue numbers are hypothetical and based on typical NMDA receptor binding site characteristics.

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the binding mechanism over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes in both the ligand and the protein. nih.gov

For the this compound-receptor complex predicted by docking, an MD simulation would be initiated to assess its stability. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (typically hundreds of nanoseconds) suggests a stable binding pose.

Furthermore, MD simulations can elucidate the entire binding process. Studies on the parent molecule, D-serine, have used multi-microsecond MD simulations to characterize its binding pathways to the NMDA receptor's ligand-binding domains (LBDs). elifesciences.orgnih.gov These simulations showed that D-serine binding stabilizes the "closed" conformation of the LBD, a prerequisite for receptor activation. biorxiv.org An MD simulation of this compound would similarly investigate how the bulkier methoxyphenyl group affects the LBD's conformational dynamics and the stability of the closed state. Such simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net

Table 2: Typical Parameters Analyzed in MD Simulations

| Parameter | Description | Significance for this compound |

|---|---|---|

| RMSD | Root-Mean-Square Deviation | Measures the stability of the ligand's binding pose and the protein's overall structure. |

| RMSF | Root-Mean-Square Fluctuation | Identifies flexible regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over time. | Confirms the stability of key interactions predicted by docking. |

| Binding Free Energy (e.g., MM/GBSA) | Calculates the free energy of binding from simulation snapshots. | Provides a quantitative prediction of binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By building a robust QSAR model, the activity of newly designed, unsynthesized compounds can be predicted, thereby prioritizing the most promising candidates for synthesis and testing. scispace.com

To develop a QSAR model for this compound derivatives, a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Physicochemical properties: LogP (lipophilicity), molecular weight, polar surface area.

Electronic properties: Dipole moment, atomic charges.

Topological and steric properties: Molecular shape indices, van der Waals volume.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are then used to build an equation that correlates the descriptors with the observed activity. nih.govmedjchem.com For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can be used to correlate activity with the steric and electrostatic fields surrounding the molecules. mdpi.com

A validated QSAR model can reveal which properties are most important for activity. For example, a model might show that increasing the hydrophobicity of the phenyl ring or placing a hydrogen bond acceptor at a specific position enhances binding affinity. This information provides a clear, quantitative roadmap for optimizing the structure of this compound to achieve higher potency.

Table 3: Hypothetical QSAR Data for this compound Derivatives

| Compound | LogP | Dipole Moment (Debye) | Molecular Volume (ų) | Observed pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| 1 | 1.85 | 3.2 | 210.5 | 7.5 | 7.4 |

| 2 | 2.10 | 2.8 | 215.2 | 7.8 | 7.9 |

| 3 | 1.50 | 4.1 | 205.1 | 7.1 | 7.2 |

| 4 | 2.55 | 3.5 | 220.8 | 8.2 | 8.1 |

| 5 | 1.20 | 2.5 | 195.4 | 6.8 | 6.7 |

Note: This table is a simplified illustration of data used in QSAR modeling. Actual models would involve a larger set of descriptors and compounds.

Future Directions in Research on O 2 Methoxyphenyl D Serine Analogues

Development of Advanced Analytical Techniques for Bioavailability and Distribution in Pre-clinical Models

A critical aspect of developing any new therapeutic agent is a thorough understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For O-(2-Methoxyphenyl)-D-serine analogues, which are designed to act on the central nervous system (CNS), it is particularly crucial to develop and validate robust analytical methods to quantify their presence in various biological matrices, especially in brain tissue and cerebrospinal fluid (CSF).

Future research will necessitate the development of highly sensitive and specific bioanalytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the technique of choice. nih.govnih.gov The inherent challenges of analyzing amino acid analogues, which are often endogenous or structurally similar to endogenous molecules, require specialized approaches. Key areas for development in this domain will include:

Chiral Separation Techniques: Given that the biological activity of serine analogues is stereospecific, the ability to resolve and quantify enantiomers is paramount. Advanced chiral chromatography techniques, such as the use of chiral stationary phases (e.g., CROWNPAK CR-I(+)), will be essential for separating D- and L-isomers without the need for complex derivatization steps. nih.gov

Pre-column Derivatization: To enhance the sensitivity and chromatographic retention of these polar molecules, novel derivatization reagents will be explored. These reagents can improve the ionization efficiency and fragmentation patterns in mass spectrometry, leading to lower limits of quantification. nih.gov

Matrix Effect Mitigation: Biological matrices like plasma and brain homogenates can interfere with the analysis. The development of advanced sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), will be crucial to minimize matrix effects and ensure the accuracy and reproducibility of the results. nih.gov

High-Throughput Screening: To facilitate the rapid evaluation of multiple analogues in preclinical studies, there will be a move towards the development of high-throughput analytical methods. This will involve the automation of sample preparation and the use of ultra-high-performance liquid chromatography (UHPLC) systems to reduce analysis times.

The validation of these methods will adhere to stringent regulatory guidelines to ensure their reliability for pharmacokinetic and toxicokinetic studies. europa.eufda.goveuropa.eu The data generated from these advanced analytical techniques will provide invaluable insights into the bioavailability and brain penetration of novel this compound analogues, guiding the selection of candidates with optimal pharmacokinetic properties for further development.

| Analytical Technique | Application in D-serine Analogue Analysis | Key Advantages |

| LC-MS/MS | Quantitative analysis in biological matrices (plasma, CSF, brain tissue) | High sensitivity, specificity, and selectivity |

| Chiral Chromatography | Separation of D- and L-enantiomers | Enantiomer-specific quantification |

| Pre-column Derivatization | Enhancement of analytical signal and chromatographic properties | Improved sensitivity and retention |

| Solid-Phase Extraction | Sample clean-up and concentration | Reduction of matrix effects |

Exploration of Novel Biological Targets Beyond Current Paradigms

While the primary mechanism of action of D-serine and its analogues is understood to be the co-agonism of the NMDA receptor, future research is expected to uncover novel biological targets and signaling pathways. nih.govresearchgate.net This expansion of our understanding will open up new therapeutic avenues and may explain a broader range of pharmacological effects.

One of the most promising alternative targets is serine racemase , the enzyme responsible for the synthesis of D-serine from L-serine in the brain. portlandpress.comfrontiersin.org The modulation of serine racemase activity presents a subtle and potentially more controlled way to influence D-serine levels at the synapse, compared to the direct administration of NMDA receptor agonists. Future research in this area will likely focus on:

Allosteric Modulation of Serine Racemase: Investigations into the allosteric regulation of serine racemase have revealed binding sites for molecules like ATP and NADH. nih.govnih.gov Designing this compound analogues that can act as allosteric modulators of this enzyme could provide a novel mechanism to fine-tune D-serine homeostasis.

Interaction with Other Neurotransmitter Systems: The glutamatergic system is intricately linked with other neurotransmitter systems, including the dopaminergic and serotonergic systems. Future studies will likely explore the potential for this compound analogues to modulate these systems, which could have implications for the treatment of a wider range of neuropsychiatric disorders. researchgate.net

Non-ionotropic NMDA Receptor Signaling: Recent evidence suggests that NMDA receptors can engage in signaling pathways that are independent of ion flux. biorxiv.orgnih.gov D-serine has been shown to inhibit this non-ionotropic signaling. biorxiv.orgnih.gov Investigating how this compound analogues affect these pathways could reveal novel mechanisms of action and therapeutic possibilities.

The identification of these novel targets will rely on a combination of experimental approaches, including affinity chromatography, proteomics, and functional genomic screens. A deeper understanding of the broader biological effects of this compound analogues will be crucial for the development of next-generation therapeutics with improved efficacy and side-effect profiles.

| Potential Novel Target | Therapeutic Rationale | Research Focus |

| Serine Racemase | Endogenous modulation of D-serine levels | Allosteric modulators, enzyme kinetics |

| Other Neurotransmitter Systems | Broader therapeutic applications in neuropsychiatric disorders | Receptor binding assays, in vivo microdialysis |

| Non-ionotropic NMDA Signaling | Novel mechanisms of synaptic plasticity modulation | FRET-based assays, spine morphology studies |

Application of Chemoinformatics and Artificial Intelligence in Compound Design and Screening

The design and discovery of novel this compound analogues with optimized properties can be significantly accelerated through the application of chemoinformatics and artificial intelligence (AI). anr.fr These computational approaches allow for the rational design of new molecules and the efficient screening of large virtual libraries, reducing the time and cost associated with traditional drug discovery methods.

Future research will increasingly leverage these powerful tools in the following ways:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound analogues with their biological activity. nih.govnih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.

Molecular Modeling and Docking: Three-dimensional models of target proteins, such as the NMDA receptor and serine racemase, can be used to perform molecular docking studies. nih.gov This allows for the visualization of how different analogues bind to the target and can help in designing molecules with improved binding affinity and specificity.

Virtual Screening: Large databases of chemical compounds can be virtually screened against a target of interest using computational methods. nih.gov This can rapidly identify potential hit compounds for further experimental testing, significantly expanding the chemical space that can be explored.

AI and Machine Learning: AI and machine learning algorithms can be trained on existing data to predict the ADME and toxicity (ADMET) properties of new compounds. nih.govresearchgate.netresearchgate.net This can help in the early identification of candidates with unfavorable pharmacokinetic or safety profiles, allowing for their deprioritization and focusing resources on more promising molecules.

The integration of these computational approaches into the drug discovery pipeline for this compound analogues will enable a more targeted and efficient approach to identifying new therapeutic candidates with enhanced efficacy and safety.

| Computational Approach | Application in Analogue Design and Screening | Expected Outcome |

| QSAR | Predicting biological activity based on chemical structure | Design of more potent and selective compounds |

| Molecular Modeling | Simulating ligand-target interactions | Optimization of binding affinity and specificity |

| Virtual Screening | High-throughput in silico screening of compound libraries | Identification of novel hit compounds |

| AI and Machine Learning | Prediction of ADMET properties | Early identification of candidates with favorable drug-like properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-(2-Methoxyphenyl)-D-serine, and how can chiral purity be ensured during synthesis?

- Methodology :

- Route 1 : Use O-alkylation of hydroxylamine derivatives under controlled conditions (e.g., methanol/water solvent systems at 50–63°C) to introduce the 2-methoxyphenyl group. Optimize pH adjustments (e.g., HCl/NaOH) for product isolation .

- Route 2 : Employ diastereomeric salt formation with chiral resolving agents (e.g., N-acetyl-D-phenylalanine) to enhance enantiomeric purity. Monitor chiral purity via HPLC with chiral columns, targeting >99% enantiomeric excess .

- Validation : Confirm purity using nuclear magnetic resonance (NMR) for structural integrity and mass spectrometry (MS) for molecular weight verification .

Q. How should researchers validate the enantiomeric purity of this compound using analytical techniques?

- Methodology :

- Chiral HPLC : Utilize columns like Sumichiral OA-2500 or OA-3100 with mobile phases optimized for D-serine derivatives. Measure retention times against enantiomeric standards .

- LOQ and Reproducibility : Establish limits of quantification (LOQ) ≤0.3 µmol/L for trace detection. Ensure within-day and between-day reproducibility (CV <6.6%) through triplicate runs .

- Cross-Validation : Combine with capillary electrophoresis or enzymatic assays (e.g., D-amino acid oxidase) for orthogonal verification .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the metabolic stability of this compound in biological systems?

- Methodology :

- Enzyme Interaction Studies : Assess susceptibility to degradation by D-serine ammonia-lyase (DSD) via in vitro assays. Monitor pyruvate and ammonium production as degradation markers .

- Cellular Uptake : Use radiolabeled (e.g., ¹⁴C) or fluorescently tagged derivatives to quantify intracellular accumulation in renal or neuronal cell lines .

- Pharmacokinetic Parameters : Conduct in vivo studies in model organisms to measure plasma half-life, tissue distribution, and renal clearance rates under controlled pH conditions .

Q. How can discrepancies in the biological activity data of this compound derivatives be systematically addressed?

- Methodology :

- Data Triangulation : Replicate assays across independent labs using standardized protocols (e.g., fixed pH, temperature) to minimize variability .

- Controlled Synthetic Batches : Compare activity across batches synthesized via divergent routes (e.g., alkylation vs. reductive amination) to identify structure-activity relationships .

- Advanced Analytics : Apply multivariate statistical analysis (e.g., PCA) to correlate impurity profiles (e.g., residual solvents, diastereomers) with bioactivity outliers .

Q. What strategies mitigate the compound’s instability during long-term storage and handling?

- Methodology :

- Storage Conditions : Store lyophilized powder in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid aqueous solutions unless buffered at pH 6–7 .

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH) with periodic HPLC checks for decomposition products (e.g., methoxyphenyl derivatives) .

- Light Sensitivity : Use UV-opaque containers and low-actinic glassware during experiments to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.